molecular formula C17H9F3N2OS B2765878 2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865249-01-0

2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2765878
M. Wt: 346.33
InChI Key: GDRIDOVBMMMIEF-FXBPSFAMSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antitumor Activity

Fluorinated benzothiazoles, including derivatives similar to the one , have been synthesized and evaluated for their cytotoxic activities. These compounds exhibit potent antitumor properties, particularly against breast cancer cell lines, highlighting their potential in cancer therapy. The synthesis of mono- and difluorinated derivatives has allowed for the identification of compounds with significant in vitro biological properties, making them promising candidates for pharmaceutical development (Hutchinson et al., 2001).

Antimicrobial Properties

Several 3-substituted-2,6-difluorobenzamides, including compounds structurally related to the one of interest, have demonstrated the ability to interfere with bacterial cell division, specifically inhibiting the protein FtsZ. This action is crucial in the bacterial cell division cycle, suggesting these compounds as potential antibacterial drugs. Research into novel families of these compounds has shown promising activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, indicating their relevance in addressing bacterial resistance (Straniero et al., 2023).

Tuberculostatic Agents

Fluorinated 1,3-benzothiazin-4-ones, synthesized from 2,6-difluoro-3-nitrobenzoylisothiocyanate and various C-nucleophiles, have shown promise as tuberculostatic agents. These compounds are part of ongoing research to develop new treatments for tuberculosis, emphasizing the role of fluorinated compounds in creating more effective therapies (Nosova et al., 2020).

Synthesis and Material Science

Fluorinated benzothiazoles and benzamides have diverse applications in material science and synthetic chemistry. They serve as intermediates in the synthesis of complex molecules and materials with unique properties. For example, their use in the synthesis of luminescent organic glasses and as components in corrosion inhibitors for metals highlights the versatility of these compounds in various scientific research fields (Belfield et al., 2000; Hu et al., 2016).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2OS/c1-2-9-22-15-12(20)7-4-8-13(15)24-17(22)21-16(23)14-10(18)5-3-6-11(14)19/h1,3-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRIDOVBMMMIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=CC=C2SC1=NC(=O)C3=C(C=CC=C3F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-difluoro-N-(4-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

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